REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[N:3]=1.C([O-])(=O)C.[Na+].[Cl-].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]#[N:24])=[CH:19][CH:18]=1>O.C(O)(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([NH2:9])[N:5]=[C:6]([NH2:8])[C:7]=1[N:24]=[N:23][C:20]1[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][CH:19]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
21.68 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)N)N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.166 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1=CC=C(C=C1)[N+]#N
|
Type
|
CUSTOM
|
Details
|
after stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling over 30 minutes at a rate that
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction at 18°
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the orange crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water (4×400 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)N)N)N=NC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |